molecular formula C11H8ClNO2 B564248 Quinmerac-13C6 CAS No. 1185039-71-7

Quinmerac-13C6

Cat. No.: B564248
CAS No.: 1185039-71-7
M. Wt: 227.594
InChI Key: ALZOLUNSQWINIR-KIHIGKDESA-N
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Description

Quinmerac-13C6 is a labeled analogue of Quinmerac, which is an auxin-type herbicide. It is used primarily in scientific research, particularly in the fields of proteomics and environmental studies. The compound is characterized by its molecular formula C5(13C)6H8ClNO2 and a molecular weight of 227.60 .

Preparation Methods

Chemical Reactions Analysis

Quinmerac-13C6 undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are typically quinoline derivatives and substituted quinoline compounds.

Comparison with Similar Compounds

Quinmerac-13C6 is similar to other auxin-type herbicides such as quinclorac and dicamba. it is unique in its specific molecular structure and labeled carbon atoms, which make it particularly useful in scientific research for tracking and studying metabolic pathways . Similar compounds include:

This compound stands out due to its labeled carbon atoms, which provide a distinct advantage in research applications.

Properties

IUPAC Name

7-chloro-3-methylquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZOLUNSQWINIR-KIHIGKDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[13C]2=[13C]([13C](=[13C]([13CH]=[13CH]2)Cl)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676126
Record name 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185039-71-7
Record name 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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